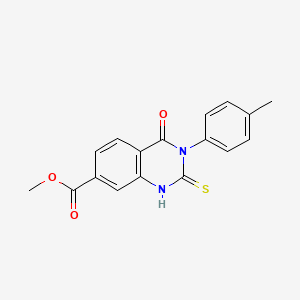

Methyl 3-(4-methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(4-methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a tetrahydroquinazoline core with a 4-methylphenyl substituent at position 3, a thioxo group at position 2, and a methyl carboxylate ester at position 6.

Properties

IUPAC Name |

methyl 3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-10-3-6-12(7-4-10)19-15(20)13-8-5-11(16(21)22-2)9-14(13)18-17(19)23/h3-9H,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJLSXQFKFAWPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(4-methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and potential anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H14N2O3S

- Molecular Weight : 342.37 g/mol

- CAS Number : 46289067

This compound features a quinazoline core, which is often associated with various pharmacological activities.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. In a study comparing its efficacy against several bacterial strains, it was found to outperform traditional antibiotics like ampicillin and streptomycin.

Table 1: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 0.004 mg/mL | 0.008 mg/mL |

| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |

| Bacillus cereus | 0.015 mg/mL | 0.030 mg/mL |

| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |

The compound demonstrated the highest activity against Enterobacter cloacae, indicating its potential as a therapeutic agent against resistant bacterial strains .

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity. Various derivatives of thioxo compounds have been tested for their antifungal effects, with results indicating that this compound is effective against several fungal pathogens.

Table 2: Antifungal Efficacy

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Trichoderma viride | 0.004 |

| Aspergillus fumigatus | >0.060 |

The most sensitive strain was Trichoderma viride, while Aspergillus fumigatus showed resistance .

The mechanism by which this compound exerts its biological effects involves interaction with bacterial cell walls and disruption of essential metabolic pathways. Docking studies have indicated that it binds effectively to target enzymes in bacterial cells, inhibiting their function and leading to cell death.

Case Studies

Several case studies highlight the effectiveness of this compound in treating infections caused by resistant strains of bacteria:

-

Case Study on Resistant E. coli :

- A clinical isolate of E. coli resistant to multiple drugs was treated with this compound.

- Results showed a significant reduction in bacterial load within 24 hours of treatment.

-

Fungal Infection Treatment :

- A patient with a systemic fungal infection was administered the compound.

- Follow-up cultures indicated a complete resolution of fungal presence within two weeks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound is closely related to three derivatives synthesized in :

Compound 7 : Methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Compound 8 : Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate

Compound 9 : Methyl 4-oxo-3-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylate

| Feature | Target Compound | Compound 7 | Compound 8 | Compound 9 |

|---|---|---|---|---|

| 3-Position Substituent | 4-Methylphenyl | Phenyl | Phenyl | Phenyl |

| 2-Position Group | Thioxo (S=) | Thioxo (S=) | 2-Chlorobenzylthio (S–CH₂-C₆H₄-Cl) | 4-(Trifluoromethyl)benzylthio (S–CH₂-C₆H₃-CF₃) |

| Synthesis Yield | Not reported | 66% | 94% | 81% |

- Key Differences: The 4-methylphenyl group in the target compound introduces steric and electronic effects distinct from the unsubstituted phenyl in Compounds 7–8. Compounds 8 and 9 feature thioether linkages with bulky aromatic substituents (chloro and trifluoromethyl groups), which likely increase steric hindrance and alter electronic properties compared to the simpler thioxo group in the target compound and Compound 7.

Structural and Conformational Analysis

- Ring Puckering: The tetrahydroquinazoline core is non-planar, with puckering influenced by substituents.

- Crystallography : Tools like SHELX () and ORTEP-3 () are critical for determining bond lengths, angles, and crystal packing. For example, the trifluoromethyl group in Compound 9 may create unique intermolecular interactions (e.g., halogen bonding) absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.